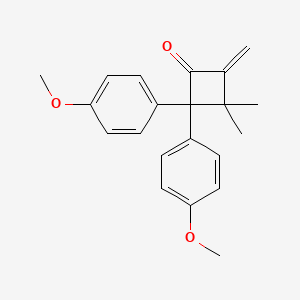
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is a complex organic compound characterized by its unique cyclobutanone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-methoxydeoxybenzoin, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as titanium tetrachloride (TiCl4) and zinc powder in anhydrous tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- has several applications in scientific research:
Wirkmechanismus
The mechanism by which Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- exerts its effects involves interactions with various molecular targets. The compound’s methylene and methoxyphenyl groups allow it to participate in multiple pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone, 2,2-bis(4-hydroxyphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with hydroxy groups instead of methoxy groups.
Cyclobutanone, 2,2-bis(4-methylphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is unique due to its methoxy substituents, which enhance its solubility and reactivity compared to its hydroxy and methyl analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
656241-64-4 |
|---|---|
Molekularformel |
C21H22O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylidenecyclobutan-1-one |
InChI |
InChI=1S/C21H22O3/c1-14-19(22)21(20(14,2)3,15-6-10-17(23-4)11-7-15)16-8-12-18(24-5)13-9-16/h6-13H,1H2,2-5H3 |
InChI-Schlüssel |
MNLDGHNSRZPNAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)C(=O)C1(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


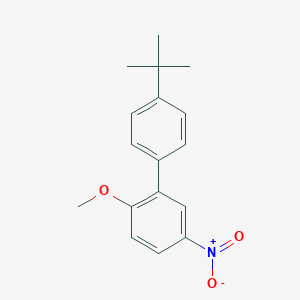
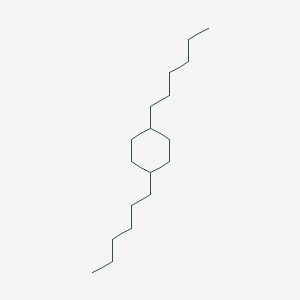
![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
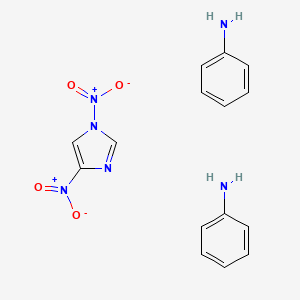
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
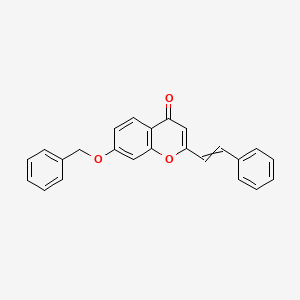
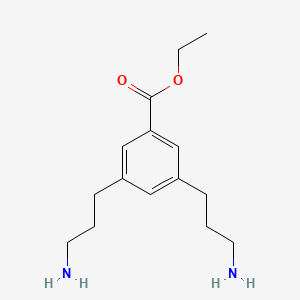
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
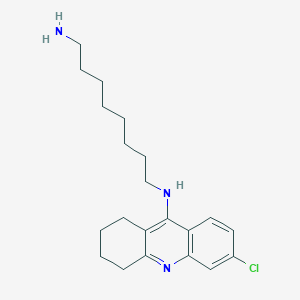
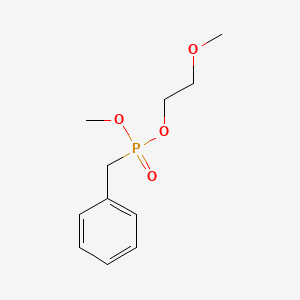
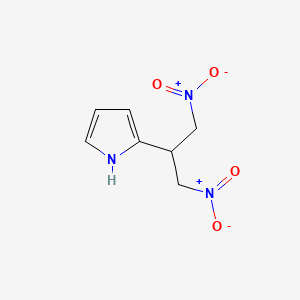
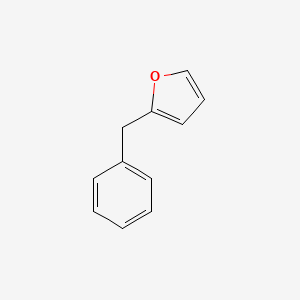
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
